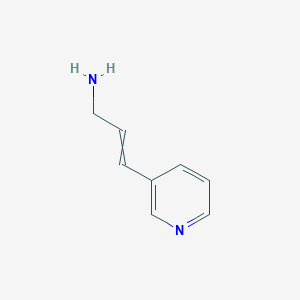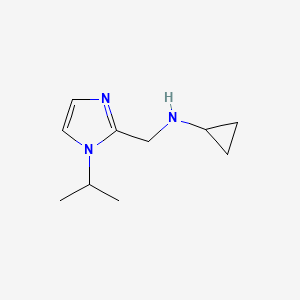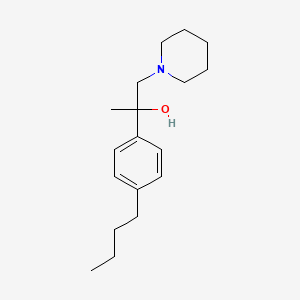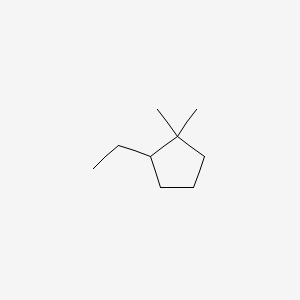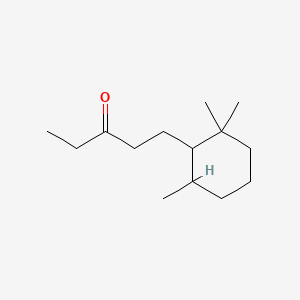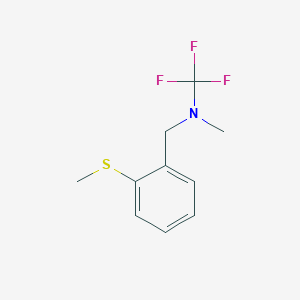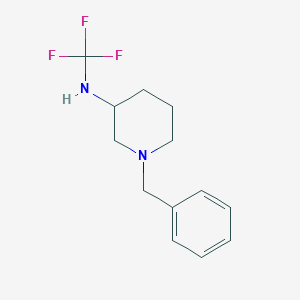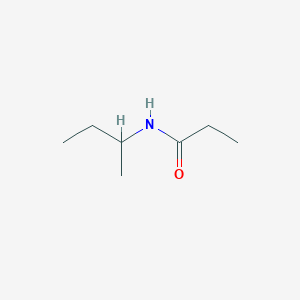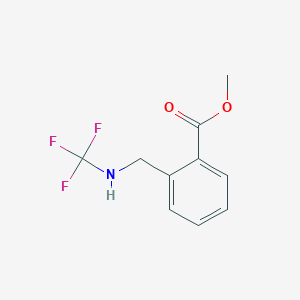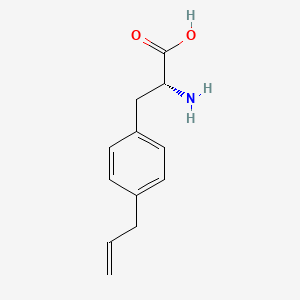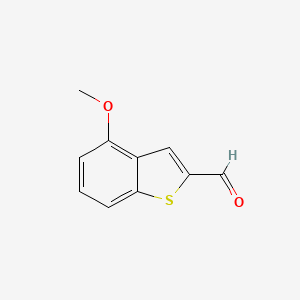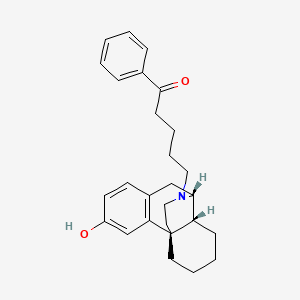
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- is a compound belonging to the morphinan class of chemicals. Morphinans are known for their psychoactive properties and are commonly used in the development of analgesics, cough suppressants, and dissociative hallucinogens. This compound, in particular, has a complex structure that includes a phenanthrene core with various functional groups attached, making it a subject of interest in both medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Phenanthrene Core: This is achieved through cyclization reactions involving aromatic compounds.
Introduction of the Nitrogen-Containing Ring: This step involves the addition of a nitrogen atom to the phenanthrene core, forming the morphinan structure.
Functional Group Modifications: Various functional groups, such as hydroxyl and phenacylpropyl groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other morphinan derivatives and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with biological receptors, particularly opioid receptors, and its effects on cellular signaling pathways.
Medicine: Explored for its potential analgesic and antitussive properties, as well as its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- involves its interaction with specific molecular targets, primarily opioid receptors. Upon binding to these receptors, the compound can modulate the release of neurotransmitters, leading to analgesic and antitussive effects. The pathways involved include the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channel activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure but different functional groups.
Codeine: Another opioid analgesic with a similar structure, used primarily as a cough suppressant.
Dextromethorphan: A dissociative hallucinogen with a similar core structure, used in cough syrups.
Uniqueness
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- is unique due to its specific functional groups, which confer distinct pharmacological properties. Unlike morphine and codeine, this compound may have different receptor binding affinities and efficacy, making it a valuable subject for research and potential therapeutic applications.
Propriétés
Numéro CAS |
63868-11-1 |
|---|---|
Formule moléculaire |
C27H33NO2 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
5-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]-1-phenylpentan-1-one |
InChI |
InChI=1S/C27H33NO2/c29-22-13-12-21-18-25-23-10-4-6-14-27(23,24(21)19-22)15-17-28(25)16-7-5-11-26(30)20-8-2-1-3-9-20/h1-3,8-9,12-13,19,23,25,29H,4-7,10-11,14-18H2/t23-,25+,27+/m0/s1 |
Clé InChI |
QPBWWFZYFRFGSD-VXQMPNGUSA-N |
SMILES isomérique |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCCCC(=O)C5=CC=CC=C5 |
SMILES canonique |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCCCC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
